5-Bromo-2-iodopyridine

Overview

Description

5-Bromo-2-iodopyridine is a chemical compound used as a reagent in various chemical reactions . It can be synthesized by reacting 5-bromo-2-chloropyrimidine with hydroiodic acid . It is also used to develop fluorescent compounds and is a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors .

Synthesis Analysis

5-Bromo-2-iodopyridine can be synthesized by reacting 5-bromo-2-chloropyrimidine with hydroiodic acid . Another synthesis method involves the use of the compound in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to give the efficient syntheses of many substituted pyrimidine compounds .Molecular Structure Analysis

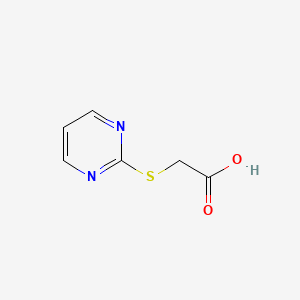

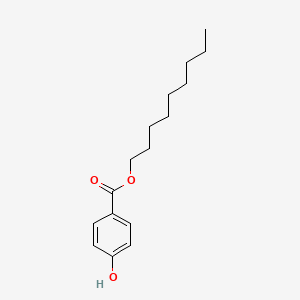

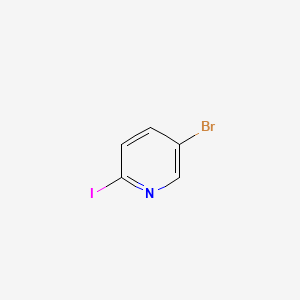

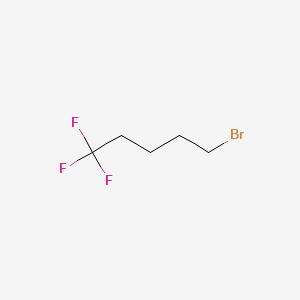

The molecular formula of 5-Bromo-2-iodopyridine is C5H3BrIN. Its molecular weight is 283.89 . The structure includes a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and iodine substituents at the 5th and 2nd positions respectively .Chemical Reactions Analysis

5-Bromo-2-iodopyridine can be used in the synthesis of various compounds. For instance, it can be used to synthesize 5,5′-dibromo-2,2′-bipyrimidine and O,O′- dimethyl hyrtinadine A . It can also be used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs .Physical And Chemical Properties Analysis

5-Bromo-2-iodopyridine is a solid substance . It has a melting point range of 113-117 °C . The compound appears as a white to orange to green powder or crystal .Scientific Research Applications

Synthesis of 5-bromopyridyl-2-magnesium chloride

5-Bromo-2-iodopyridine can be used in the synthesis of 5-bromopyridyl-2-magnesium chloride. This is achieved via a reaction with an isopropylmagnesium chloride solution .

Creation of 5-bromo-2-pyridylzinc iodide

Another application of 5-Bromo-2-iodopyridine is in the synthesis of 5-bromo-2-pyridylzinc iodide. This is done through treatment with active zinc in tetrahydrofuran .

Production of 5-bromo-2-(trifluoromethyl)pyridine

5-Bromo-2-iodopyridine can also be used to produce 5-bromo-2-(trifluoromethyl)pyridine. This is achieved via a halogen/trifluoromethyl displacement reaction .

Synthesis of (5-bromopyridin-2-yl)zinc(II) chloride

This compound can be synthesized via a multi-step process using 5-Bromo-2-iodopyridine .

Production of 5,5′-dibromo-2,2′-bipyridine

5-Bromo-2-iodopyridine can be used in the synthesis of 5,5′-dibromo-2,2′-bipyridine . This compound has excellent coordination properties and is a versatile building block for the synthesis of functional materials .

Synthesis of O,O′-dimethyl hyrtinadine A

5-Bromo-2-iodopyrimidine can be used to synthesize O,O′-dimethyl hyrtinadine A .

Safety and Hazards

Mechanism of Action

Target of Action

5-Bromo-2-iodopyridine is an organic compound that is primarily used as an intermediate in various organic reactions . It is often used in palladium-catalyzed cross-coupling reactions . The primary targets of this compound are the reactants in these reactions, such as arylboronic acids and alkynylzincs .

Mode of Action

The compound interacts with its targets through a process known as halogen displacement. In this process, the iodine or bromine atom in the 5-Bromo-2-iodopyridine molecule is replaced by another group, such as an arylboronic acid or alkynylzinc . This results in the formation of a new compound.

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2-iodopyridine are those involved in the synthesis of various organic compounds. The compound’s ability to undergo halogen displacement makes it a valuable tool in the creation of a wide range of other compounds . The downstream effects of these reactions can vary widely depending on the specific compounds being synthesized.

Pharmacokinetics

For example, its solubility in different solvents can affect its availability for reactions .

Result of Action

The primary result of 5-Bromo-2-iodopyridine’s action is the formation of new organic compounds. For example, it has been used in the synthesis of electrically color-changing compounds . The specific molecular and cellular effects of the compound’s action depend on the nature of the compounds it is used to synthesize.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-iodopyridine can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reactants, and the specific solvent used . It should be stored in a dark, dry, and cool place to maintain its reactivity .

properties

IUPAC Name |

5-bromo-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNBRDZXJMPDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343988 | |

| Record name | 5-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-iodopyridine | |

CAS RN |

223463-13-6 | |

| Record name | 5-Bromo-2-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223463-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-Bromo-2-iodopyridine in organic synthesis?

A1: 5-Bromo-2-iodopyridine serves as a versatile building block for synthesizing various functionalized pyridines. Its reactivity stems from the difference in reactivity between the bromine and iodine substituents. For instance, it readily undergoes iodo-magnesium exchange reactions to generate 5-bromopyridyl-2-magnesium chloride, a valuable Grignard reagent. [] This reagent can subsequently react with diverse electrophiles, offering a route to a range of functionalized pyridine derivatives. []

Q2: Can you provide an example of a practical application of 5-Bromo-2-iodopyridine in complex molecule synthesis?

A2: The synthesis of Lonafarnib, a potent anticancer agent, highlights the utility of 5-Bromo-2-iodopyridine. Applying the iodo-magnesium exchange methodology to 5-bromo-2-iodo-3-picoline, a derivative of 5-Bromo-2-iodopyridine, provides a simplified and cost-effective route to a crucial intermediate in Lonafarnib synthesis. []

Q3: Are there alternative synthetic approaches utilizing 5-Bromo-2-iodopyridine for constructing substituted pyridines?

A3: Beyond Grignard reagent formation, 5-Bromo-2-iodopyridine can be employed to generate 5‐bromo‐2‐pyridylzinc iodide through reaction with Rieke zinc. [] This organozinc reagent exhibits reactivity towards activated organic halides in coupling reactions, furnishing another pathway for accessing diverse 2-substituted 5-bromopyridines. []

Q4: How does 5-Bromo-2-iodopyridine contribute to the synthesis of important ligands in coordination chemistry?

A4: 5-Bromo-2-iodopyridine plays a crucial role in synthesizing ligands like 5,5′′-dibromo-2,2′:6′,2′′-terpyridine and 5,5′-dibromo-2,2′-bipyridine. These ligands are highly valuable in coordination chemistry. The synthesis involves palladium-catalyzed coupling reactions between 5-bromo-2-trialkylstannylpyridines and 5-Bromo-2-iodopyridine or dihalogenopyridines. [] Different palladium catalysts and reaction conditions have been investigated to optimize the yield and selectivity of these coupling reactions. []

Q5: What insights into the solid-state structure of 5-Bromo-2-iodopyridine are provided by crystallographic studies?

A5: Single-crystal X-ray diffraction analysis of 5-Bromo-2-iodopyridine reveals the presence of weak intermolecular N—H⋯N hydrogen bonding interactions within the crystal lattice. [] These interactions link the molecules into chains that extend along the z-axis of the crystal structure. [] This understanding of its solid-state packing provides valuable information for its utilization in material science applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)